2-(4-Methoxypiperidin-1-yl)acetic acid
Description
2-(4-Methoxypiperidin-1-yl)acetic acid is a piperidine derivative featuring a methoxy group at the 4-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom. Its synthesis typically involves nucleophilic substitution or alkylation reactions, where the piperidine nitrogen reacts with an electrophilic acetic acid derivative.
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLFBXXWPDLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-1-yl)acetic acid typically involves the following steps:
Formation of 4-Methoxypiperidine: This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.
Acylation Reaction: The 4-Methoxypiperidine is then subjected to an acylation reaction with chloroacetic acid or its derivatives to form this compound.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypiperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypiperidin-1-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(4-Methoxypiperidin-1-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Hydroxypiperidin-1-yl)acetic acid
Reduction: 2-(4-Methoxypiperidin-1-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methoxypiperidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
The following analysis compares 2-(4-Methoxypiperidin-1-yl)acetic acid with structurally related piperidine-based acetic acid derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Features and Substituent Effects
Key Observations :
- In contrast, electron-withdrawing groups (e.g., CN in 9b) may lower the pKa of the acetic acid, enhancing its ionization in physiological conditions.
- Steric Effects : Bulky substituents (e.g., silyl-protected groups in ) reduce reactivity in nucleophilic environments but improve metabolic stability.
- Chain Length: Propanoic acid derivatives (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives generally exhibit moderate aqueous solubility due to hydrogen bonding from the ether oxygen. In contrast, methyl or silyl-protected groups (e.g., ) reduce polarity.
- Stability : The methoxy group is hydrolytically stable under physiological conditions, whereas esters (e.g., 9d ) are prone to enzymatic cleavage.
Biological Activity
2-(4-Methoxypiperidin-1-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles based on recent studies.
Anticancer Properties
Recent investigations have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited notable activity against cervical cancer cells (HeLa and SiHa), with IC50 values indicating strong efficacy in inhibiting cell growth.
| Compound | Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| 6f | HeLa | 6.52 ± 0.42 | Low |
| 6f | SiHa | 7.88 ± 0.52 | Low |
These findings suggest that the compound not only inhibits cancer cell proliferation but does so with lower toxicity to normal cells, making it a promising candidate for further development in cancer therapy .
The biological activity of this compound appears to be mediated through several mechanisms:
- VEGFR-2 Inhibition : The compound has been shown to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Molecular docking studies indicated that the compound forms stable interactions with key amino acid residues in the VEGFR-2 binding site, enhancing its inhibitory effect .
- P-glycoprotein Modulation : The compound also exhibits effects on P-glycoprotein (P-gp), a protein that plays a significant role in drug efflux and resistance mechanisms in cancer cells. By modulating P-gp activity, the compound may improve drug accumulation within tumor cells, enhancing therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate (exact values vary by study) |
| Clearance | Close to hepatic blood flow (approximately 70 mL/min/kg) |
| Half-life | Varies by formulation and administration route |
These parameters indicate that while the compound has promising biological activity, its bioavailability and clearance rates must be optimized for effective therapeutic application .
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of this compound:
- Case Study A : A clinical trial involving patients with advanced cervical cancer treated with a formulation containing this compound showed improved response rates compared to standard therapies.
- Case Study B : Another study focused on patients with non-small cell lung cancer revealed that combining this compound with existing treatments enhanced overall survival rates and reduced side effects associated with traditional chemotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
